molecular formula C11H18ClN3O2S B2749547 (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1353978-68-3

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B2749547
CAS No.: 1353978-68-3
M. Wt: 291.79
InChI Key: SLPCPWFDQAMCBA-UHFFFAOYSA-N
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Description

“(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS number 1353978-68-3 . It has a molecular weight of 291.80 and a molecular formula of C11H18ClN3O2S . It is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H18ClN3O2S . Unfortunately, detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the search results.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 291.80 . It is typically stored in an inert atmosphere at room temperature . The boiling point is not specified .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(1-pyridin-2-ylsulfonylpiperidin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c12-9-10-4-7-14(8-5-10)17(15,16)11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCPWFDQAMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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